molecular formula C6H6N6 B12636761 2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine

2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine

Cat. No.: B12636761
M. Wt: 162.15 g/mol
InChI Key: YWUUVQGVEVWLQG-UHFFFAOYSA-N
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Description

2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that contains both a triazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of nucleic acids or proteins in microbial cells. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine is unique due to its combined triazole and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research .

Biological Activity

2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in anticancer applications. These compounds exhibit significant inhibitory effects on various cancer cell lines by targeting specific signaling pathways.

One prominent mechanism involves the inhibition of the ERK signaling pathway. For example, a derivative of this compound demonstrated a dose-dependent reduction in the phosphorylation levels of key proteins such as ERK1/2 and AKT in MGC-803 cells, leading to cell apoptosis and G2/M phase arrest .

Efficacy Data

The following table summarizes the IC50 values for selected derivatives against various cancer cell lines:

CompoundCell LineIC50 (μM)
H12MGC-8033.91
2HCT-1160.53
4MGC-8032.1
5PC912.4

These results indicate that certain derivatives possess potent anticancer activity, making them promising candidates for further development .

Antibacterial Activity

The antibacterial properties of this compound and its derivatives have been extensively studied. They have shown effectiveness against a range of bacterial pathogens, particularly those associated with antibiotic resistance.

Activity Profile

A series of isomeric compounds were tested against the ESKAPE pathogens, which are notorious for their resistance to multiple antibiotics. The results indicated that some derivatives exhibited significant antibacterial activity while being inactive against Mycobacterium tuberculosis .

ESKAPE Pathogen Inhibition Data

The following table presents the minimum inhibitory concentrations (MIC) for selected derivatives against various ESKAPE pathogens:

CompoundPathogenMIC (μg/mL)
1Enterococcus faecium8
2Klebsiella pneumoniae16
3Staphylococcus aureus4

These findings suggest that modifications to the triazole moiety can enhance antibacterial efficacy against resistant strains .

Antiviral Activity

In addition to anticancer and antibacterial activities, derivatives of this compound have also shown promise in antiviral applications. Specifically, they have been evaluated for their ability to inhibit viral polymerases.

Influenza Virus Inhibition

Research indicates that certain triazolo[1,5-a]pyrimidine derivatives can disrupt interactions crucial for influenza A virus replication. For instance, compounds designed to target the PA-PB1 interface of the viral polymerase showed significant antiviral activity with IC50 values in the low micromolar range .

Properties

Molecular Formula

C6H6N6

Molecular Weight

162.15 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)pyrimidin-5-amine

InChI

InChI=1S/C6H6N6/c7-5-1-9-6(10-2-5)12-4-8-3-11-12/h1-4H,7H2

InChI Key

YWUUVQGVEVWLQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N2C=NC=N2)N

Origin of Product

United States

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